N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide

Medicinal Chemistry Screening Library Chemical Biology

This compound offers a 1,4-dioxaspiro[4.5]decane ketal moiety fused to an isoxazole-5-carboxamide pharmacophore, providing a distinct chemotype absent from major patent exemplars such as US20100041722A1. With no publicly available head-to-head data, its structural uniqueness (3 rotatable bonds, 5 H-bond acceptors, XLogP 1.2) makes it an ideal singleton for phenotypic screening and hit-to-lead campaigns. Procure this specific spirocyclic ligand to explore novel target engagement and ADME space.

Molecular Formula C13H18N2O4
Molecular Weight 266.297
CAS No. 1211667-24-1
Cat. No. B2868858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide
CAS1211667-24-1
Molecular FormulaC13H18N2O4
Molecular Weight266.297
Structural Identifiers
SMILESC1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=NO3
InChIInChI=1S/C13H18N2O4/c16-12(11-4-7-15-19-11)14-8-10-9-17-13(18-10)5-2-1-3-6-13/h4,7,10H,1-3,5-6,8-9H2,(H,14,16)
InChIKeyNIAXKAYHIBFEQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide (CAS 1211667-24-1)


N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide (CAS 1211667-24-1) is a synthetic small molecule (MW 266.29 g/mol) that combines a 1,4-dioxaspiro[4.5]decane ketal moiety with an isoxazole-5-carboxamide pharmacophore [1]. The compound is catalogued in public domain screening collections under identifiers such as AKOS024520351 and VU0522088-1, and it belongs to a broader class of isoxazole-5-carboxamide derivatives explored in patents for diverse therapeutic and agrochemical applications [2].

Critical Differentiation Gap: Why N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide Cannot Be Replaced by Nearest Analogs


No publicly available head-to-head bioactivity, selectivity, or pharmacokinetic data exist for this specific spirocyclic isoxazole-5-carboxamide versus its closest structural analogs. Consequently, any substitution by a generic isoxazole-5-carboxamide or a compound bearing only the dioxaspiro[4.5]decane scaffold would be scientifically unjustifiable without an explicit, assay-matched comparison. The absence of quantitative differentiation evidence means that procurement decisions must rely on the compound's unique structural identity and the assumption that the spirocyclic junction plus the isoxazole-5-carboxamide linkage confers distinct target engagement, physicochemical, or ADME properties relative to non-spiro or regioisomeric variants [1][2].

Quantitative Evidence Inventory for N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide: What the Data Actually Show


Structural Uniqueness vs. Isoxazole-5-Carboxamide Library Members

The compound incorporates a 1,4-dioxaspiro[4.5]decane ring system linked via a methylene bridge to an isoxazole-5-carboxamide, a motif not found in the exemplified compounds of the key isoxazole-5-carboxamide patent family (US20100041722A1) [1]. While no direct bioactivity comparison has been published, the patent's Markush structures encompass a broad range of substitutions but do not specifically claim the 1,4-dioxaspiro[4.5]decan-2-ylmethyl variant, suggesting this specific scaffold may impart distinct conformational or electronic properties relative to the patented analogs [1].

Medicinal Chemistry Screening Library Chemical Biology

Computed Physicochemical Property Differentiation from Descriptor-Based Analogs

Computed descriptors from PubChem provide a baseline for comparing the compound against its nearest neighbors by molecular formula. The compound's XLogP3-AA of 1.2, 5 hydrogen bond acceptors, and 3 rotatable bonds [1] distinguish it from simpler isoxazole-5-carboxamides (e.g., the unsubstituted core with XLogP ~0.1 and fewer H-bond acceptors). However, no experimentally measured logP, solubility, or permeability data have been reported, so any procurement advantage based on physicochemical properties remains theoretical.

ADME Prediction Drug-Likeness Physicochemical Profiling

Absence of Documented Bioactivity: A Critical Evidence Gap

A comprehensive search of PubChem BioAssay, ChEMBL, and the patent literature returned no quantitative IC50, Ki, EC50, or % inhibition values for this compound against any biological target [1]. By contrast, structurally related isoxazole-5-carboxamides such as GB-88 (a PAR2 antagonist) have reported IC50 values (e.g., 2 µM in PAR2 Ca2+ release assay) . This data void means that any claim of potency, selectivity, or target engagement relative to in-class compounds cannot be substantiated at this time.

Bioactivity Target Engagement Data Transparency

Evidence-Linked Application Scenarios for N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide


Screening Library Diversification for Novel Chemotype Exploration

When the goal is to maximize chemical diversity in a screening collection, this compound provides a spirocyclic ketal-isoxazole scaffold not represented in major patent exemplars [2]. Its distinct computed physicochemical profile (XLogP 1.2, 5 H-bond acceptors) [1] supports its inclusion as a 'singleton' chemotype for phenotypic or fragment-based screens where structural novelty outweighs known potency.

Structure-Activity Relationship (SAR) Studies Around Isoxazole-5-Carboxamide Patents

For medicinal chemistry teams seeking to expand beyond the chemical space claimed in US20100041722A1, this compound serves as a tool to probe the effect of the 1,4-dioxaspiro[4.5]decane moiety on target binding, selectivity, and ADME properties [2]. Its use is most appropriate in early hit-to-lead campaigns where blank-slate SAR generation is acceptable.

Computational Chemistry and Molecular Modeling Benchmarking

The compound's well-defined stereochemistry and moderate conformational flexibility (3 rotatable bonds) [1] make it suitable as a benchmark for docking or molecular dynamics simulations of spirocyclic ligands, particularly when comparing computational predictions of binding modes against isoxazole-5-carboxamide controls.

Quote Request

Request a Quote for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.